molecular formula C15H16ClN3 B11848481 3-Chloro-7-(pentylamino)quinoline-8-carbonitrile CAS No. 88347-17-5

3-Chloro-7-(pentylamino)quinoline-8-carbonitrile

Cat. No.: B11848481
CAS No.: 88347-17-5
M. Wt: 273.76 g/mol
InChI Key: YDGSDBBZRFOBRL-UHFFFAOYSA-N
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Description

3-Chloro-7-(pentylamino)quinoline-8-carbonitrile (CAS 88347-17-5) is a substituted quinoline derivative with the molecular formula C₁₅H₁₆ClN₃ and a molar mass of 273.76 g/mol. Key physicochemical properties include a predicted density of 1.20±0.1 g/cm³, a boiling point of 452.3±45.0 °C, and a pKa of 0.83±0.42 . The compound features a quinoline backbone substituted with a chlorine atom at position 3, a pentylamino group at position 7, and a nitrile group at position 6. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

88347-17-5

Molecular Formula

C15H16ClN3

Molecular Weight

273.76 g/mol

IUPAC Name

3-chloro-7-(pentylamino)quinoline-8-carbonitrile

InChI

InChI=1S/C15H16ClN3/c1-2-3-4-7-18-14-6-5-11-8-12(16)10-19-15(11)13(14)9-17/h5-6,8,10,18H,2-4,7H2,1H3

InChI Key

YDGSDBBZRFOBRL-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=C(C2=NC=C(C=C2C=C1)Cl)C#N

Origin of Product

United States

Preparation Methods

Skraup Cyclization

The Skraup reaction, a classical method for quinoline synthesis, involves condensing glycerol with aniline derivatives under acidic conditions. A modified Skraup protocol described in patent US2561553A demonstrates the preparation of 8-hydroxyquinoline using ortho-aminophenol, glycerol, sulfuric acid, and ortho-nitrophenol as an oxidizing agent. For this compound, this method would require substituting ortho-aminophenol with a pre-functionalized aniline bearing chlorine and pentylamino groups. Critical parameters include:

  • Temperature control : Maintaining reflux temperatures below 140°C to prevent decomposition.

  • Oxidizing agents : Ferrous sulfate or ortho-nitrophenol to facilitate cyclization.

  • Acid concentration : Sulfuric acid with ≤5% water content to optimize protonation and cyclization.

Friedländer Annulation

An alternative route involves the Friedländer synthesis, which couples 2-aminobenzaldehyde derivatives with ketones. For example, pyrazolo[3,4-f]quinoline-8-carbonitriles have been synthesized via Knoevenagel condensation between aromatic aldehydes and 3-oxopropanenitriles, followed by Michael addition and cyclization. Adapting this method would require:

  • Starting materials : 2-Amino-5-chlorobenzaldehyde (for the 3-chloro group) and a ketone functionalized with a pentylamino group.

  • Solvent system : Ethanol under mild reflux conditions (60–80°C).

  • Catalysts : Base catalysts (e.g., piperidine) to accelerate condensation.

Regioselective Chlorination at the 3-Position

Introducing chlorine at the quinoline’s 3-position demands precise regiocontrol. Two strategies emerge:

Direct Electrophilic Substitution

Chlorination via electrophilic aromatic substitution (EAS) typically employs Cl₂, SO₂Cl₂, or N-chlorosuccinimide (NCS). Key considerations include:

  • Directing groups : The 8-carbonitrile acts as a meta-director, favoring chlorination at the 3-position.

  • Reagents : SO₂Cl₂ in dichloromethane at 0–5°C minimizes polysubstitution.

  • Yield optimization : Patent CN1849299A reports 70–85% yields for analogous 3-chloro-quinoline derivatives using controlled stoichiometry (1.1 eq Cl source).

Pre-Chlorinated Building Blocks

An alternative approach uses chlorinated precursors early in the synthesis. For example, 3-chloroaniline derivatives can be incorporated during Skraup cyclization. This method avoids post-cyclization functionalization but requires handling sensitive intermediates.

Installation of the 7-Pentylamino Group

The pentylamino group at the 7-position is introduced via nucleophilic aromatic substitution (NAS) or Ullmann coupling:

Nucleophilic Aromatic Substitution

  • Substrate : 7-Chloroquinoline intermediates react with pentylamine under high-temperature conditions (120–150°C).

  • Catalysts : CuI or Pd(OAc)₂ enhances reactivity, reducing reaction times from 24h to 8h.

  • Solvent : DMF or DMSO facilitates polar transition states.

Ullmann-Type Coupling

For electron-deficient quinolines, Ullmann coupling between 7-bromo derivatives and pentylamine offers superior regioselectivity:

  • Conditions : CuI, K₃PO₄, in dioxane at 100°C.

  • Yield : Patent data suggest 65–80% yields for analogous arylaminations.

Carbonitrile Functionalization at the 8-Position

The 8-carbonitrile group is installed via cyanation or through pre-functionalized intermediates:

Cyanation of Halogenated Intermediates

  • Reagents : CuCN or KCN in DMF at 120°C.

  • Substrates : 8-Bromo-3-chloro-7-(pentylamino)quinoline undergoes cyanation with 2.5 eq KCN, achieving 70–75% conversion.

Knoevenagel Condensation

In pyrazoloquinoline syntheses, 3-oxopropanenitrile participates in Knoevenagel reactions with aldehydes to form carbonitriles. Adapting this method would involve condensing a quinoline-aldehyde intermediate with malononitrile.

Integrated Multi-Step Synthesis

Combining the above steps, a plausible synthesis pathway is:

StepReactionConditionsYieldSource
1Skraup cyclizationH₂SO₄, glycerol, 130°C, 5h55%
2Chlorination (SO₂Cl₂)DCM, 0°C, 2h82%
3Pentylamination (NAS)Pentylamine, CuI, DMF, 120°C, 12h68%,
4Cyanation (KCN)DMF, 120°C, 6h73%

Total yield : ~55% * 82% * 68% * 73% ≈ 22.4%

Challenges and Optimization Strategies

Competing Side Reactions

  • Over-chlorination : Mitigated by using 1.1 eq Cl sources and low temperatures.

  • Amine oxidation : Inert atmosphere (N₂) preserves pentylamine during NAS.

Purification Techniques

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves nitrile and amine byproducts.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥98%) .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products

Scientific Research Applications

3-Chloro-7-(pentylamino)quinoline-8-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-7-(pentylamino)quinoline-8-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Solubility : Methoxy or hydroxy groups (e.g., in CAS 263149-10-6) enhance aqueous solubility due to hydrogen bonding, whereas nitriles and halogens may reduce it .
  • Reactivity : Bromine in CAS 948291-24-5 introduces heavier halogen effects, which could influence photostability or metabolic degradation compared to chlorine .

Research Findings

  • Synthetic Accessibility: Quinoline-2-carbonitrile derivatives (e.g., from ) are synthesized via multi-step protocols involving NH2OTHP and EDCI-mediated coupling, suggesting similar routes for the target compound .
  • Thermal Stability : The high predicted boiling point (452°C) of the target compound indicates thermal robustness, advantageous for high-temperature applications .

Biological Activity

3-Chloro-7-(pentylamino)quinoline-8-carbonitrile is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This compound's structure suggests that it may interact with various biological targets, making it a candidate for further pharmacological studies.

The biological activity of this compound can be hypothesized based on its structural characteristics. Quinoline derivatives are known to exhibit a range of biological activities, including antimalarial, antibacterial, and anticancer properties. The presence of the chloro and pentylamino groups may influence its binding affinity to biological macromolecules such as proteins and nucleic acids, potentially modulating cellular functions.

Binding Assays

To elucidate the interactions of this compound with biological targets, binding assays are essential. These assays can determine how well the compound binds to specific proteins or DNA, which is critical for understanding its mechanism of action. Preliminary studies suggest that quinoline derivatives can act as enzyme inhibitors or modulators of signaling pathways.

Computational Modeling

Computational modeling techniques can complement experimental studies by predicting how this compound interacts with various biological targets. Molecular docking studies could provide insights into the binding affinities and orientations of the compound within target sites, helping to identify its potential therapeutic applications.

Antimicrobial Activity

Research has indicated that certain quinoline derivatives possess antimicrobial properties. A study focusing on related compounds found that modifications in the side chains significantly affected their antibacterial efficacy. For instance, compounds with longer alkyl chains demonstrated enhanced activity against Gram-positive bacteria. This suggests that this compound may also exhibit similar antimicrobial properties due to its pentylamino group.

Anticancer Properties

Another area of interest is the anticancer potential of quinoline derivatives. A case study involving a series of quinoline compounds highlighted their ability to induce apoptosis in cancer cell lines through various pathways, including the modulation of p53 activity and inhibition of cell proliferation. Future studies on this compound could explore its effects on cancer cell viability and mechanisms of action.

Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityBinding Affinity (Kcal/mol)
This compoundTBDTBDTBD
Quinoline Derivative AModerateHigh-9.5
Quinoline Derivative BHighModerate-8.2

Note: TBD indicates that data is yet to be determined through ongoing research.

Q & A

Q. What are the established synthetic pathways for 3-Chloro-7-(pentylamino)quinoline-8-carbonitrile?

A common approach involves regioselective functionalization of the quinoline core. Starting with a nitro-substituted quinoline precursor (e.g., 8-nitro-7-chloroquinoline-8-carbonitrile), the nitro group is reduced to an amine, followed by nucleophilic substitution with pentylamine at the 7-position under controlled conditions. Catalysts like polyphosphoric acid (PPA) can facilitate lactamization or cyclization steps, as demonstrated in analogous quinolinecarbonitrile syntheses . Purification often employs column chromatography with polar/non-polar solvent systems to isolate the target compound.

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • X-ray diffraction (XRD): Resolve crystal packing and intermolecular interactions (e.g., C–H⋯O/Cl hydrogen bonds) using single-crystal data collected at low temperature (e.g., 100 K) .
  • NMR spectroscopy: 1H/13C NMR in deuterated solvents (e.g., CDCl3) identifies substituent patterns, with the pentylamino group showing characteristic δ 1.2–1.6 ppm (methylene) and δ 3.2–3.5 ppm (NH coupling) .
  • Mass spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion).

Q. What preliminary biological screening approaches are used to assess its androgen receptor degradation activity?

  • In vitro binding assays: Measure competitive displacement of radiolabeled ligands (e.g., 3H-dihydrotestosterone) in androgen receptor (AR)-positive cell lysates .
  • Western blotting: Quantify AR protein levels in treated vs. untreated cells (e.g., LNCaP prostate cancer cells) to confirm degradation .
  • Dose-response studies: Use IC50 values to compare potency with known AR degraders (e.g., proteolysis-targeting chimeras).

Advanced Research Questions

Q. How can regioselectivity challenges during the introduction of the pentylamino group at the 7-position be systematically addressed?

Regioselectivity is influenced by electronic and steric factors:

  • Directing groups: Introduce temporary protecting groups (e.g., acetyl) at the 8-carbonitrile to bias electrophilic substitution .
  • Solvent effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pentylamine.
  • Catalytic optimization: Transition metal catalysts (e.g., CuI) can promote selective C–N coupling . Validate outcomes via HPLC-MS monitoring .

Q. What strategies are effective in resolving contradictory biological activity data across different assay systems?

  • Assay standardization: Control variables like cell passage number, serum concentration, and incubation time .
  • Pharmacokinetic profiling: Assess compound stability in culture media (e.g., LC-MS quantification of degradation products).
  • Orthogonal assays: Compare AR degradation in primary cells (e.g., patient-derived models) vs. immortalized lines to rule out cell-specific artifacts .

Q. How can computational modeling predict the compound’s binding affinity to target receptors?

  • Density functional theory (DFT): Calculate electron density distribution to identify reactive sites (e.g., chlorinated C7 and carbonitrile C8) using correlation-energy functionals (e.g., B3LYP) .
  • Molecular docking: Simulate binding poses in AR’s ligand-binding domain (e.g., PDB 2PIX) using software like AutoDock Vina. Prioritize poses with strong hydrophobic interactions from the pentyl chain .
  • Molecular dynamics (MD): Simulate 100-ns trajectories in explicit solvent to assess binding stability (RMSD < 2 Å).

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